molecular formula C9H13N3O B13674817 N-Hydroxy-4-isopropylnicotinimidamide

N-Hydroxy-4-isopropylnicotinimidamide

Cat. No.: B13674817
M. Wt: 179.22 g/mol
InChI Key: BZJSLFCQRVDLMN-UHFFFAOYSA-N
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Description

N-Hydroxy-4-isopropylnicotinimidamide is a nicotinamide derivative characterized by an isopropyl substituent at the 4-position of the pyridine ring and a hydroxyimidamide functional group.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N'-hydroxy-4-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H13N3O/c1-6(2)7-3-4-11-5-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

BZJSLFCQRVDLMN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=C(C=NC=C1)/C(=N/O)/N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-isopropylnicotinimidamide typically involves the reaction of 4-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the hydroxylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-isopropylnicotinimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction would produce the parent nicotinimidamide .

Mechanism of Action

The mechanism of action of N-Hydroxy-4-isopropylnicotinimidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Property N-Hydroxy-4-isopropylnicotinimidamide N-hydroxy-4-isopropylbenzamide N-Hydroxyoctanamide
Core Structure Pyridine ring (nicotinamide backbone) Benzene ring (benzamide backbone) Linear aliphatic chain
CAS Number Not provided 1016817-69-8 7377-03-9
Molecular Formula Likely C9H11N3O2* C10H13NO2 C8H17NO2
Molecular Weight ~193.2 g/mol* 179.219 g/mol 159.23 g/mol
Functional Groups Hydroxyimidamide, isopropyl Hydroxybenzamide, isopropyl Hydroxyamide, octanamide
Potential Applications Enzyme inhibition, chelation Synthetic intermediate, ligand Surfactant, polymer precursor

*Note: Calculated based on nicotinimidamide structure with an isopropyl substituent.

Key Structural and Functional Differences:

This difference may influence binding affinity in biological systems (e.g., targeting NAD+-dependent enzymes) . N-Hydroxyoctanamide lacks an aromatic system, rendering it more flexible and suitable for non-polar interactions in industrial applications .

Bioactivity: Hydroxyimidamide groups are known to act as metal chelators or nitric oxide synthase inhibitors. The pyridine core in nicotinimidamide derivatives may enhance binding to metalloenzymes compared to benzamide analogs . Aliphatic hydroxyamides like N-Hydroxyoctanamide are less likely to exhibit targeted bioactivity but are utilized in polymer synthesis due to their solubility and reactivity .

Synthetic Accessibility :

  • Benzamide derivatives (e.g., N-hydroxy-4-isopropylbenzamide) are typically synthesized via amidation of substituted benzoic acids, a well-established route .
  • Nicotinimidamide synthesis may require more specialized reagents, such as nicotinic acid derivatives and hydroxylamine, increasing production complexity.

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